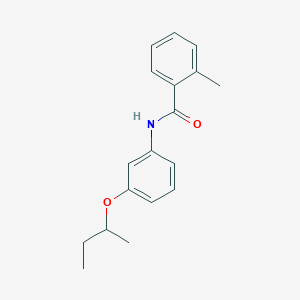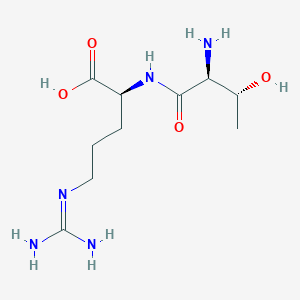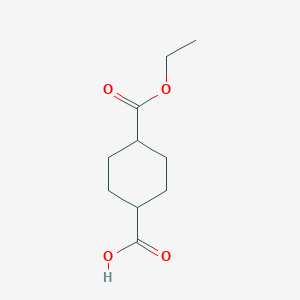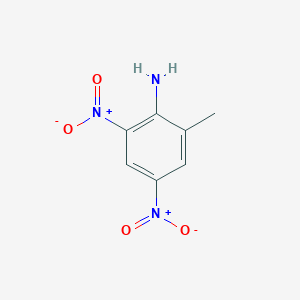
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a research tool to investigate various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This may have implications for the treatment of various neurological disorders, such as Parkinson's disease.
Biochemical and Physiological Effects
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of various neurological disorders. Additionally, benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is that it is relatively easy to synthesize, making it readily available for use in scientific research. Additionally, it has been shown to have a number of useful biochemical and physiological effects, making it a valuable research tool. However, one limitation of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of research.
Direcciones Futuras
There are a number of future directions for research on benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-. For example, further research is needed to fully understand its mechanism of action, which may have implications for the development of new treatments for neurological disorders. Additionally, more research is needed to investigate the biochemical and physiological effects of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- in different animal models and human subjects. Finally, further research is needed to explore the potential uses of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-methylbenzoic acid with 3-(1-methylpropoxy)aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-.
Aplicaciones Científicas De Investigación
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has a wide range of scientific research applications. It has been used as a research tool to investigate the mechanism of action of various biochemical and physiological processes. For example, benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been used to study the role of dopamine receptors in the brain, as well as the effects of various drugs on these receptors.
Propiedades
Número CAS |
58885-34-0 |
|---|---|
Nombre del producto |
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- |
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(3-butan-2-yloxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-14(3)21-16-10-7-9-15(12-16)19-18(20)17-11-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3,(H,19,20) |
Clave InChI |
HPWOBDAIUNCKHI-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)



![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)








